REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9]C(C(O)=O)=[C:4]([CH2:11][OH:12])[CH:3]=1.[H-].[Na+].IC.[C:17](=O)([O-])[O-].[K+].[K+].[C:23]([O:26][CH2:27]C)(=[O:25])[CH3:24]>O1CCCC1>[F:1][C:2]1[CH:10]=[CH:9][C:24]([C:23]([O:26][CH3:27])=[O:25])=[C:4]([CH2:11][O:12][CH3:17])[CH:3]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0.185 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)CO
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 minutes at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at room temperature under nitrogen for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with an aqueous solution of hydrochloric acid (2.0M, 10.0 mL) and product
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (15.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dimethyl sulfoxide (3.0 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 60° C. under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed three times with water (15.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)OC)C=C1)COC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |